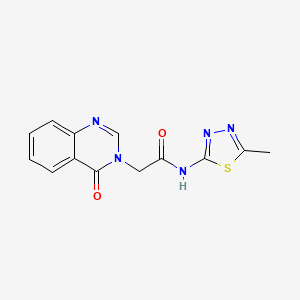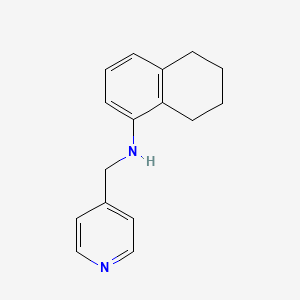![molecular formula C21H17NO4 B5798710 3-{[(4-phenoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5798710.png)
3-{[(4-phenoxyphenyl)amino]carbonyl}phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(4-phenoxyphenyl)amino]carbonyl}phenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential uses in various fields. This compound is commonly referred to as PACPA and is a derivative of phenyl acetate. The purpose of
作用机制
PACPA exerts its anticancer effects by inhibiting HDACs, which leads to the activation of pro-apoptotic genes and the repression of anti-apoptotic genes. This results in the induction of apoptosis in cancer cells. PACPA has also been found to inhibit the proliferation of cancer cells and to induce cell cycle arrest.
Biochemical and Physiological Effects:
PACPA has been shown to have low toxicity and is well-tolerated by cells. It has been found to induce apoptosis in a variety of cancer cells, including breast, lung, and prostate cancer cells. PACPA has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, PACPA has been found to have anti-inflammatory effects and to inhibit the activity of certain enzymes involved in inflammation.
实验室实验的优点和局限性
One of the main advantages of using PACPA in lab experiments is its low toxicity and high selectivity for cancer cells. This makes it an ideal candidate for the development of new anticancer therapies. However, one limitation of using PACPA is that it is a relatively new compound and its long-term effects on humans are not yet known.
未来方向
There are several future directions for the research and development of PACPA. One area of interest is the development of new PACPA derivatives that have improved anticancer activity and selectivity. Another area of interest is the use of PACPA in combination with other anticancer agents to enhance their efficacy. Finally, the potential use of PACPA in the treatment of other diseases, such as inflammatory disorders, is an area of ongoing research.
合成方法
The synthesis of PACPA involves the reaction of 4-phenoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with phenylacetic acid to produce PACPA. This method has been optimized to produce high yields of pure PACPA.
科学研究应用
PACPA has been studied extensively for its potential use as an anticancer agent. It has been found to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression and are often overexpressed in cancer cells. By inhibiting HDACs, PACPA can induce cell death in cancer cells while leaving normal cells unharmed.
属性
IUPAC Name |
[3-[(4-phenoxyphenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-15(23)25-20-9-5-6-16(14-20)21(24)22-17-10-12-19(13-11-17)26-18-7-3-2-4-8-18/h2-14H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTJSYILFMDIJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{2-(2-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B5798627.png)
![N-[(5-formyl-2-furyl)methyl]-4-methylbenzenesulfonamide](/img/structure/B5798642.png)
![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]isonicotinamide](/img/structure/B5798651.png)
![2-chloro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5798678.png)
![2-methyl-3-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5798680.png)


![1-methyl-3-[(4-phenyl-1-piperidinyl)methyl]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5798703.png)
![methyl {5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}carbamate](/img/structure/B5798705.png)
![2-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5798714.png)
![4-[2-oxo-2-(1-piperidinyl)ethoxy]benzonitrile](/img/structure/B5798720.png)


![N'-{[2-(4-methoxyphenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5798737.png)